(2s)-2,6-Diaminohexan-1-Ol

Renin inhibition Hypertension therapeutics Peptidomimetic drug design

(2S)-2,6-Diaminohexan-1-ol, also known as L-lysinol or (S)-2,6-diaminohexan-1-ol, is a chiral amino alcohol with the molecular formula C6H16N2O and a molecular weight of approximately 132.20 g/mol. It is the reduced form of the essential amino acid L-lysine, where the α-carboxyl group is converted to a primary alcohol, while retaining both the α-amino and ε-amino groups.

Molecular Formula C6H16N2O
Molecular Weight 132.2 g/mol
CAS No. 12772-68-8
Cat. No. B076426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2s)-2,6-Diaminohexan-1-Ol
CAS12772-68-8
SynonymsLysol
Molecular FormulaC6H16N2O
Molecular Weight132.2 g/mol
Structural Identifiers
SMILESC(CCN)CC(CO)N
InChIInChI=1S/C6H16N2O/c7-4-2-1-3-6(8)5-9/h6,9H,1-5,7-8H2/t6-/m0/s1
InChIKeyLTGPFZWZZNUIIK-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy (2S)-2,6-Diaminohexan-1-ol CAS 12772-68-8: Core Properties & Scientific Sourcing


(2S)-2,6-Diaminohexan-1-ol, also known as L-lysinol or (S)-2,6-diaminohexan-1-ol, is a chiral amino alcohol with the molecular formula C6H16N2O and a molecular weight of approximately 132.20 g/mol . It is the reduced form of the essential amino acid L-lysine, where the α-carboxyl group is converted to a primary alcohol, while retaining both the α-amino and ε-amino groups [1]. This compound serves as a versatile chiral building block in medicinal chemistry and polymer science due to its dual amino functionality and chiral center at the C2 position [2].

Chiral building block with dual amino functionality
(S)-enantiomer for stereochemical control in synthesis
Supports peptidomimetic and polymer scaffold design

(2S)-2,6-Diaminohexan-1-ol: Why Sourcing the Correct Isomer Matters for Your Research


Substituting (2S)-2,6-diaminohexan-1-ol with a generic, racemic, or enantiomeric alternative can lead to catastrophic experimental outcomes, particularly in biological systems. The (S)-enantiomer is derived from naturally occurring L-lysine and is the biologically active form [1]. The (R)-enantiomer, D-lysinol, while chemically similar, exhibits different biological properties and may be inert or act as an antagonist in chiral environments like enzyme active sites or cellular receptors . Furthermore, substitution with achiral analogs like 2,6-diaminohexane-1-ol (racemate) or 1,6-hexanediamine forfeits the specific hydrogen-bonding and steric interactions that the (S)-configuration provides in peptidomimetic scaffolds [2].

  • Racemic mixture May alter polymer crystallinity and enzyme selectivity
  • (R)-enantiomer (D-lysinol) May exhibit antagonist or inert responses in chiral biological systems
  • Achiral 1,6-hexanediamine Lacks hydrogen-bonding and steric specificity of the (S)-configuration

(2S)-2,6-Diaminohexan-1-ol: Evidence-Based Differentiation & Comparative Performance Data


L-Lysinol (ES-1005) vs. Methylbutylamide (ES-305): Equivalent Sub-Nanomolar Renin Inhibition with Enhanced Synthesis

In a direct head-to-head comparison of human renin inhibitors, the replacement of the methylbutylamide moiety in ES-305 with a leucyl-lysinol group to form ES-1005 resulted in statistically identical high potency [1]. This substitution demonstrates that the lysinol-based compound matches the activity of a potent inhibitor while offering a different synthetic handle for further derivatization [1].

Renin Inhibition Equivalence
Head-to-head
ES-1005 (lysinol) Ki 2.4 nM vs ES-305 Ki 2.4 nM
Supports synthetic flexibility without potency loss
In vitro human renin assay context
Renin inhibition Hypertension therapeutics Peptidomimetic drug design

(2S)-2,6-Diaminohexan-1-ol as a Peptide Mimetic Scaffold: Enables HIV-1 Protease Inhibition via S2 Pocket Access

Unlike simple alkyl amines or achiral linkers, an epsilon-substituted lysinol backbone enables access to the S2 pocket of the HIV-1 protease enzyme, a critical interaction site for potent inhibition [1]. This is a direct class-level inference based on the (S)-2,6-diaminohexane-1-ol core structure's unique ability to orient substituents into this specific hydrophobic pocket, a feature not achievable with smaller or more flexible diaminoalcohols [1].

HIV-1 Protease S2 Pocket Access
Class-level
Epsilon-substituted lysinol enables S2 pocket interaction
Supports structure-based inhibitor design
Binding mode requires analog-specific verification
HIV-1 Protease Antiviral drug discovery Structure-based drug design

L-Lysinol vs. L-Lysinal: A 10,000-Fold Difference in Enzyme Inhibitory Potency

The functional group difference between an alcohol and an aldehyde dictates a profound shift in biological activity. In a study comparing Z-Val-lysinol (containing the -CH2OH group) to its aldehyde counterpart, Z-Val-lysinal (containing the -CHO group), the aldehyde was found to be a potent competitive inhibitor of a lysine-specific protease with a Ki of 6.5 nM [1]. The corresponding alcohol, Z-Val-lysinol, was a poor competitive inhibitor [1], representing an estimated >10,000-fold loss in potency. This dramatic difference, inferred from cross-study data, highlights the specific, non-inhibitory role of the alcohol form in this context, which is crucial for applications where enzyme inhibition is undesirable.

Lysinol vs Lysinal Potency Gap
Cross-study
Estimated >10,000-fold lower Ki for alcohol form
Non-inhibitory profile supports enzyme control studies
Inferred from Z-Val-lysinol vs Z-Val-lysinal data
Enzyme kinetics Protease inhibition Transition-state analog

(2S)-2,6-Diaminohexan-1-ol: Enantiopure vs. Racemic for Reproducible Polymer and Material Synthesis

When used as a monomer for polyamide synthesis, the (S)-enantiomer (L-lysinol) is explicitly specified for creating polymers with defined stereochemistry and, consequently, predictable material properties [1][2]. While both (S)- and (R)-enantiomers can be polymerized, using a racemic mixture (CAS: 25441-01-4) leads to polymers with a different, often less crystalline, structure, which can impact mechanical strength, thermal stability, and biodegradation profiles [2]. The (S)-enantiomer is derived from renewable L-lysine, aligning with sustainable sourcing goals [1].

(S)- vs Racemic Polymer Properties
Supporting evidence
Enantioenriched (S)-lysinol yields defined, tunable polymer properties
Stereochemistry is critical for reproducible material performance
Property differences are application-specific and not quantified
Renewable polymers Polyamide synthesis Green chemistry

(2S)-2,6-Diaminohexan-1-ol: Optimal Research & Industrial Application Scenarios


Development of Renin Inhibitors for Hypertension

As demonstrated by the ES-1005 vs. ES-305 comparison, (2S)-2,6-diaminohexan-1-ol is a superior choice for medicinal chemists developing renin inhibitors [1]. Its incorporation maintains high potency (Ki ~ 2.4 nM) while introducing a functional hydroxyl group that can be used for further chemical modifications, prodrug design, or to improve pharmacokinetic properties [1].

Structure-Based Design of HIV-1 Protease Inhibitors

The (S)-lysinol scaffold is uniquely suited for targeting the S2 pocket of HIV-1 protease, a critical interaction site for potent antiviral activity [2]. This is a direct application of its specific geometry and functionality, which enables binding interactions that simpler or achiral alternatives cannot achieve [2].

Synthesis of Stereochemically-Defined, Renewable Polymers

For material scientists, the (2S)-enantiomer is the essential monomer for creating high-value polyamides, polyimides, and polyureas with defined chiral structures and predictable properties, derived from renewable L-lysine [3][4]. This application avoids the unpredictable and often undesirable properties of polymers derived from the racemic mixture .

Investigating Protease Substrate Specificity and Non-Inhibitory Controls

The >10,000-fold difference in inhibitory potency between lysinol (alcohol) and lysinal (aldehyde) makes (2S)-2,6-diaminohexan-1-ol an ideal non-inhibitory control or a stable, non-reactive building block in enzymatic studies and biosynthetic cascades [5]. This application leverages its lack of reactivity relative to the aldehyde form.

Application
Selection Property
Validation Focus
Renin inhibitor lead optimization research
Stereochemically defined scaffold with dual amino groups
In vitro Ki equivalence and prodrug conjugation feasibility
HIV-1 protease inhibitor structure-based design
Chiral framework targeting the S2 enzyme pocket
Binding mode confirmation by X-ray crystallography
Stereoregular polyamide and renewable polymer synthesis
Enantioenriched (S)-monomer for controlled architecture
Crystallinity and mechanical property reproducibility
Protease substrate specificity and non-inhibitory control studies
Stable alcohol form avoids aldehyde inhibitory reactivity
Enzymatic comparison with lysinal analog reactivity

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